Corchoionoside A

Absolute configuration Stereochemistry NMR spectroscopy

Corchoionoside A is a natural megastigmane (ionone) glucoside, a subclass of norisoprenoids, with the molecular formula C19H32O8. It was originally isolated from the leaves of *Corchorus olitorius* (Tiliaceae) and is also known by its synonym, alangionoside E, as the two were later determined to be structurally identical.

Molecular Formula C19H32O8
Molecular Weight 388.5 g/mol
CAS No. 189351-14-2
Cat. No. B8271662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorchoionoside A
CAS189351-14-2
Molecular FormulaC19H32O8
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C=CC12C(CC(CC1(O2)C)OC3C(C(C(C(O3)CO)O)O)O)(C)C)O
InChIInChI=1S/C19H32O8/c1-10(21)5-6-19-17(2,3)7-11(8-18(19,4)27-19)25-16-15(24)14(23)13(22)12(9-20)26-16/h5-6,10-16,20-24H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13+,14-,15+,16+,18+,19-/m0/s1
InChIKeySMBCGBWABYMHIN-DBCWZAFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corchoionoside A (CAS 189351-14-2): A Megastigmane Glucoside with Defined Absolute Stereochemistry


Corchoionoside A is a natural megastigmane (ionone) glucoside, a subclass of norisoprenoids, with the molecular formula C19H32O8 [1]. It was originally isolated from the leaves of *Corchorus olitorius* (Tiliaceae) and is also known by its synonym, alangionoside E, as the two were later determined to be structurally identical [2]. The compound's absolute stereochemistry has been rigorously defined using a modified Mosher's method, CD helicity rule, and chemical correlation, establishing the full 3D configuration of its chiral centers [3]. This level of structural definition is critical for any structure-activity relationship (SAR) or mechanistic study.

Workflow Natural product chiral reference standard
Selection Defined C-9 absolute stereochemistry
Use Context Phytochemical profiling and SAR studies

Critical Limitations of Generic Substitution for Corchoionoside A in Biological Research


Corchoionoside A cannot be generically substituted with other megastigmane glucosides or ionone derivatives without risking significant experimental variance. The primary reason is the compound's unique and precisely defined absolute stereochemistry [1]. Even minor differences in stereochemistry among closely related compounds, such as its diastereomers kiwiionoside and actinidioionoside, can lead to drastically different interactions with biological targets, including enzymes, receptors, and cellular membranes [1]. Furthermore, while both corchoionoside A and B are reported to inhibit histamine release, the lack of published quantitative comparative data (e.g., IC50 values) precludes any assumption of functional equivalence [2]. Using an undefined isomer or a structurally similar but not identical analog would introduce an uncontrolled variable that compromises data reproducibility and validity. The procurement of corchoionoside A specifically, identified by its unique CAS number and sourced with a certificate of analysis confirming its identity and purity, is essential for ensuring that research findings are attributable to a specific, well-characterized molecular entity.

Stereochemical Mismatch
Diastereomers like kiwiionoside differ at C-9; biological target interactions may shift unpredictably.
Functional Equivalence Not Established
Corchoionoside B also inhibits histamine release, but no quantitative comparative data exist to assume interchangeable activity.
Nomenclature Confusion
Alangionoside E is identical, but other megastigmane glucosides with similar names may represent distinct chemical entities; verify CAS and identity.

Quantitative Differentiation of Corchoionoside A: Structural Identity and Absolute Stereochemistry


Absolute Stereochemistry: Distinguishing Corchoionoside A from its 9-Epimer

Corchoionoside A has a precisely defined absolute stereochemistry that differentiates it from other megastigmane glucosides. Through the application of a modified Mosher's method, the absolute configuration at the C-9 position was determined to be R [1]. This analysis conclusively showed that alangionoside E is identical to corchoionoside A, while other closely related compounds like kiwiionoside and actinidioionoside differ specifically in the stereochemistry at this 9-position [1]. The C-9 epimer of corchoionoside A is a different compound with distinct structural and likely distinct biological properties.

C-9 Stereochemistry
Head-to-head
Target: C-9 R configuration via Mosher’s method
Comparator: Kiwiionoside/actinidioionoside – different C-9 stereochemistry
Supports stereochemical-control study fit
3D configuration defined; essential for chiral biological interactions
Absolute configuration Stereochemistry NMR spectroscopy Structure elucidation

Phytochemical Identity: Corchoionoside A as the Original and Preferred Nomenclature

Corchoionoside A is a valid and unique chemical entity, originally isolated from *Corchorus olitorius* [1]. A later study isolated a compound named 'alangionoside E' from *Alangium premnifolium*. Direct comparison of the two isolates revealed they were identical in all aspects (spectroscopic and physical data) [2]. As per IUPAC naming conventions for natural products, the first published and validly described name, 'corchoionoside A,' takes precedence. The literature consensus has since adopted 'corchoionoside A' as the primary identifier, with 'alangionoside E' as a synonym [2].

Phytochemical Identity
Head-to-head
Identical to alangionoside E in all spectroscopic and physical data
Unified nomenclature; corchoionoside A priority
Resolves procurement ambiguity; first validly published name
Natural product chemistry Nomenclature Taxonomic marker Chemotaxonomy

Comparative In Vitro Bioactivity: Histamine Release Inhibition vs. Analog Corchoionoside C

The biological activity profile of Corchoionoside A is distinct from its in-class analog, Corchoionoside C. The primary literature reports that Corchoionosides A and B inhibit histamine release from rat peritoneal exudate cells induced by an antigen-antibody reaction [1]. In contrast, Corchoionoside C is reported to possess antioxidant activity, exhibiting strong scavenging activity on DPPH radicals, as well as weak antifungal activity, but is not noted for inhibiting histamine release . This indicates a divergence in their primary mechanisms of action, despite their structural similarities.

Bioactivity Profile
Class-level inference
Corchoionoside A: histamine release inhibition
Corchoionoside C: antioxidant/antifungal activity reported
Qualitative divergence; quantitative data to verify
No IC50 values available; context-dependent research selection
Anti-allergic Histamine release Mast cell degranulation In vitro pharmacology

Validated Application Scenarios for Corchoionoside A in Academic and Industrial Research


Analytical Reference Standard for Phytochemical Profiling and Quality Control

Corchoionoside A is an essential analytical reference standard for the identification and quantification of this specific megastigmane glucoside in plant extracts, dietary supplements, or functional foods. Its well-defined structure and availability with high purity (typically ≥98% by HPLC) make it an ideal external standard for developing and validating HPLC, LC-MS, or GC-MS methods . This is critical for chemotaxonomic studies of *Corchorus olitorius*, *Glehnia littoralis*, and other species, as well as for the quality control of products derived from these plants [1].

In Vitro Model for Studying Allergic Inflammation and Mast Cell Biology

Corchoionoside A is a validated tool compound for investigating the mechanisms of mast cell degranulation and histamine release. The original literature demonstrates its activity in an established ex vivo model of allergy, where it inhibits histamine release from rat peritoneal exudate cells . This makes it a relevant positive control or lead compound in cell-based assays aimed at identifying new anti-allergic agents or understanding the signaling pathways involved in type I hypersensitivity reactions.

Structure-Activity Relationship (SAR) Studies of Megastigmane Glucosides

The unambiguous determination of corchoionoside A's absolute stereochemistry at all chiral centers, including the critical C-9 position, provides a crucial reference point for SAR studies . Researchers can use corchoionoside A to compare the biological activity of its epimers or other structurally related megastigmane glucosides. This can help map the pharmacophore requirements for histamine release inhibition and potentially other activities, guiding the semi-synthesis or total synthesis of more potent or selective analogs.

Application
Selection Property
Validation Focus
Phytochemical profiling reference
Defined absolute stereochemistry
Chromatographic method validation
Mast cell degranulation research
Reported histamine release inhibition
Ex vivo model endpoint review
Megastigmane SAR studies
Stereochemistry-defined scaffold
Epimer bioactivity comparison

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